![molecular formula C33H31IN2S2 B13812552 3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)
3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide
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Overview
Description
This compound is a symmetrical cyanine dye featuring two 3-ethyl-1,3-benzothiazol-2(3H)-ylidene moieties linked via a conjugated ethenyl-cyclopentenyl bridge. The ethyl substituents on the benzothiazolium rings enhance solubility and modulate steric interactions, while the phenyl group on the cyclopentene bridge influences π-electron delocalization and molecular packing . Its iodide counterion balances the positive charge and impacts crystallinity and solubility . Such dyes are historically significant in photographic emulsions and organic electronics due to their tunable absorption spectra .
Biological Activity
The compound 3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide, which belongs to the benzothiazole family, exhibits a range of biological activities that have been the subject of various studies. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C30H30N4S2I, with a molecular weight of approximately 590.56 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is particularly significant, as this scaffold is known for its pharmacological properties.
Biological Activities
Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. For instance, compounds similar to our target have shown significant inhibition against various bacteria and fungi. A study indicated that certain benzothiazoles possess potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Activity
Research has demonstrated that benzothiazole compounds can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of approximately 15 µM for a structurally similar benzothiazole derivative in MCF-7 cells .
Cholinesterase Inhibition
Benzothiazole derivatives are also recognized for their potential as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. A recent study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential therapeutic application .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer properties against various cell lines. The study found that modifications to the benzothiazole structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of a related compound in an Alzheimer’s disease model. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in treated mice, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing this benzothiazolium iodide derivative?
The synthesis involves multi-step reactions, typically requiring:
- Inert atmospheres (nitrogen/argon) to prevent oxidation or hydrolysis of reactive intermediates .
- Stepwise condensation of benzothiazole precursors with cyclopentenyl and ethenyl linkers.
- Use of sodium acetate in ethanol for cyclization steps, with reflux times ranging from 7–12 hours .
- Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
Q. How is the compound structurally characterized in academic settings?
Key characterization methods include:
- NMR spectroscopy : Assigning proton environments (e.g., thiazole-H, aromatic protons) and confirming stereochemistry (E/Z configurations) .
- Infrared spectroscopy : Identifying C=O, C=N, and S-C stretching vibrations (~1650–1600 cm⁻¹) .
- Elemental analysis : Validating purity by comparing experimental vs. calculated C/H/N/S percentages .
- Mass spectrometry : Confirming molecular ion peaks (e.g., ESI-MS for cationic species) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : As a fluorophore or photosensitizer due to extended conjugation and benzothiazole’s π-system .
- Materials science : Investigating optoelectronic properties (e.g., absorption/emission profiles in organic semiconductors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Functional group compatibility : The ethenyl and cyclopentenyl groups are prone to oxidation; use of radical scavengers (e.g., BHT) or low-temperature conditions may reduce dimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Real-time monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates before undesired side reactions occur .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Assay standardization : Validate activity against consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO cytotoxicity) .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., ethyl vs. methoxy groups) on target binding using molecular docking .
- Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature) to confirm discrepancies .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- Conformational analysis : The (E)-configuration of ethenyl groups maximizes conjugation, enhancing stability and reducing susceptibility to nucleophilic attack .
- Charge distribution : The cationic benzothiazolium core increases electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine thiols) .
Q. What advanced techniques are used to study its mechanism of action in biological systems?
- Fluorescence quenching assays : Monitor binding to biomolecules (e.g., DNA intercalation) via changes in emission intensity .
- Enzyme inhibition kinetics : Measure IC₅₀ values using spectrophotometric assays (e.g., lactate dehydrogenase inhibition) .
- Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
Q. How can the core structure be modified to enhance selectivity for specific biological targets?
- Peripheral substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potential or electron-donating groups (e.g., -OCH₃) to improve membrane permeability .
- Hybridization : Conjugate with triazole or indole moieties to exploit synergistic effects in multi-target therapies .
Q. Methodological Considerations
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Matrix interference : Use of solid-phase extraction (SPE) or derivatization (e.g., iodination) to improve detection limits in biological samples .
- Calibration curves : Prepare standards in matched solvent systems to account for solvent-induced spectral shifts .
Q. How can computational tools aid in predicting its physicochemical properties?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazolium Core
Table 1: Substituent Effects on Key Properties
Key Findings :
- Alkyl Chain Length : Longer alkyl chains (e.g., pentyl vs. ethyl) increase lipophilicity but minimally affect electronic properties. Ethyl groups optimize solubility without excessive steric bulk .
- Electron-Withdrawing Groups : Chloro substituents reduce π-electron delocalization, leading to hypsochromic shifts (~20–30 nm) in absorption spectra .
- Bridging Units : Cyclohexenyl bridges introduce steric constraints, reducing aggregation compared to cyclopentenyl analogs .
Counterion Effects
Table 2: Counterion Influence on Physicochemical Properties
Key Findings :
- Iodide vs. Tosylate : Iodide salts exhibit moderate solubility, ideal for dye-sensitized solar cells, while tosylates enhance crystallinity for structural characterization .
- Perchlorate : Offers superior thermal stability but poor aqueous solubility, limiting biological applications .
Aggregation and Optical Behavior
Cyanine dyes often form J-aggregates, which redshift absorption bands. The target compound’s phenyl-substituted cyclopentenyl bridge promotes planar molecular geometry, facilitating J-aggregation (slip angle < 45°) . In contrast, methyl-substituted derivatives (e.g., ) show disrupted aggregation due to non-planar conformations . Chloro-substituted analogs () exhibit reduced aggregation from electrostatic repulsion between polar Cl groups .
Research Implications
Properties
Molecular Formula |
C33H31IN2S2 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C33H31N2S2.HI/c1-3-34-27-14-8-10-16-29(27)36-31(34)22-20-25-18-19-26(33(25)24-12-6-5-7-13-24)21-23-32-35(4-2)28-15-9-11-17-30(28)37-32;/h5-17,20-23H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HKQYMSHXTBOAOL-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-] |
Origin of Product |
United States |
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